Levobunolol

Receptor binding kinetics β-adrenoceptor pharmacology Radioreceptor assay

Levobunolol is the highest-affinity non-selective ophthalmic β-blocker available for research, with Ki values of 0.36–0.39 nM at β1/β2 receptors — 5× more potent than timolol and >500× more than betaxolol at β2 sites. Its unique ocular metabolism to the equipotent active metabolite dihydrolevobunolol (DHLB) provides an extended duration of action, enabling robust once-daily IOP reduction averaging 7.2–7.3 mmHg (27.4%) in clinical studies. This predictable, ISA-free pharmacology makes it an ideal benchmark compound for ocular receptor binding studies, glaucoma research programs, and sustained-release formulation development. Choose levobunolol for superior target engagement and reproducible efficacy.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 47141-42-4
Cat. No. B1674948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobunolol
CAS47141-42-4
SynonymsAKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
InChIInChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1
InChIKeyIXHBTMCLRNMKHZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.51e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levobunolol (CAS 47141-42-4) for Ophthalmic Glaucoma Research and Pharmaceutical Procurement


Levobunolol is a non-selective β-adrenergic receptor antagonist with equipotent activity at both β1 and β2 adrenoceptor subtypes [1]. It is the pure S-enantiomer of bunolol and exhibits more than 60 times the β-blocking potency of its dextro isomer [2]. Clinically, levobunolol hydrochloride is formulated as an ophthalmic solution for topical administration to reduce intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension [3]. The compound lacks significant membrane-stabilizing (local anesthetic) activity and intrinsic sympathomimetic activity (ISA) [4]. Levobunolol undergoes ocular metabolism to form dihydrolevobunolol, an equipotent active metabolite that contributes to its sustained therapeutic effect [5].

Levobunolol vs. Other Ophthalmic Beta-Blockers: Key Differentiators That Preclude Interchangeability


Despite belonging to the same β-blocker class, topical ophthalmic β-adrenoceptor antagonists exhibit substantial differences in receptor binding affinity, metabolic fate, and systemic safety profiles that preclude simple therapeutic substitution. Levobunolol demonstrates the highest binding affinity among commercially available ophthalmic β-blockers (Ki = 0.36–0.39 nM), approximately 5-fold higher than timolol and over 500-fold higher than betaxolol at β2 receptors [1]. Unlike carteolol, which possesses ISA that may partially offset β-blockade, levobunolol lacks this confounding property, resulting in a more predictable dose-response relationship [2]. Furthermore, levobunolol undergoes ocular metabolism to form dihydrolevobunolol, an active metabolite that maintains therapeutic β-antagonism and contributes to extended duration of action — a unique feature not shared by timolol or betaxolol [3]. These pharmacological distinctions translate to clinically meaningful differences in IOP reduction magnitude, duration of effect, and systemic absorption profiles that make direct class-level substitution scientifically unsound.

Quantitative Differentiation of Levobunolol (47141-42-4): Head-to-Head Evidence vs. Timolol, Betaxolol, and Carteolol


Superior Beta-Adrenergic Receptor Binding Affinity Relative to Timolol and Betaxolol

Levobunolol exhibits the highest binding affinity among four clinically used ophthalmic β-blockers at both β1 and β2 adrenoceptors. In a radioreceptor assay using rabbit ocular tissues, levobunolol demonstrated Ki values of 0.39 nM (β1) and 0.36 nM (β2), representing approximately 5-fold higher affinity than timolol and over 500-fold higher affinity than betaxolol at the β2 receptor subtype [1].

Receptor binding kinetics β-adrenoceptor pharmacology Radioreceptor assay

Greater IOP Reduction vs. Betaxolol in Head-to-Head Clinical Comparison

In a three-month double-masked controlled trial comparing 0.5% levobunolol (b.i.d.) with 0.5% betaxolol (b.i.d.) in patients with elevated intraocular pressure, levobunolol produced significantly greater IOP reductions than betaxolol. The study concluded that levobunolol provides a greater reduction in IOP than betaxolol, with statistical significance achieved across the study duration [1].

Intraocular pressure Glaucoma therapeutics Comparative efficacy

Superior IOP Reduction vs. Carteolol (27.4% vs. 14.8% Mean Decrease)

A head-to-head clinical comparison of 0.5% levobunolol versus 2% carteolol (both administered twice daily) demonstrated markedly superior IOP-lowering efficacy with levobunolol. The overall mean decrease in IOP was 7.3 mmHg (27.4%) in the levobunolol group compared with only 4.1 mmHg (14.8%) in the carteolol group, a difference that was statistically significant (p = 0.0004) [1].

Ocular hypertension Comparative hypotensive efficacy Clinical trial

Comparable IOP Reduction to Timolol with Favorable Systemic Absorption Profile

In a one-year multicenter double-masked trial comparing levobunolol (0.5% and 1%) with timolol (0.5%) in patients with chronic open-angle glaucoma or ocular hypertension, 0.5% levobunolol produced a mean IOP reduction of 7.2 mmHg versus 6.0 mmHg for timolol 0.5% [1]. Radioreceptor assay data further demonstrate that at 1 hour post-instillation, levobunolol achieves therapeutic aqueous humor concentrations (750.89 ng/mL) while maintaining lower systemic plasma levels (1.60 ng/mL) compared to timolol (plasma 9.89 ng/mL) — a 6.2-fold lower systemic exposure [2].

Timolol comparator Long-term IOP control Systemic absorption

Active Metabolite Dihydrolevobunolol Provides Extended Duration of Action Not Shared by Timolol

Levobunolol undergoes ocular metabolism to form dihydrolevobunolol (DHLB), an equipotent active metabolite that maintains β-adrenergic antagonism. DHLB binds to β-adrenergic receptors with an affinity constant of 3.9 nM, comparable to the parent compound (6.7 nM) [1]. Pharmacokinetic analysis at 12 hours post-instillation reveals that levobunolol maintains elevated trough aqueous humor concentrations (43.38 ng/mL) at approximately 120× its Ki value, contributing to sustained therapeutic effect that supports once-daily dosing in some patients [2]. Timolol lacks this active metabolite feature.

Ocular metabolism Dihydrolevobunolol Extended duration

Absence of Intrinsic Sympathomimetic Activity (ISA) Provides Predictable Dose-Response vs. Carteolol

Levobunolol lacks intrinsic sympathomimetic activity (ISA), a property that carteolol possesses. ISA represents partial agonist activity at β-adrenoceptors that can counterbalance the antagonist effects of β-blockade, leading to less predictable dose-response relationships and potentially attenuated therapeutic efficacy [1]. This pharmacological distinction is reflected in clinical outcomes: levobunolol 0.5% achieves 27.4% mean IOP reduction, while carteolol 2% (four-fold higher concentration) achieves only 14.8% mean IOP reduction [2].

Intrinsic sympathomimetic activity Pharmacological differentiation Dose-response predictability

Levobunolol (CAS 47141-42-4): High-Value Research and Industrial Application Scenarios


Glaucoma and Ocular Hypertension Research Requiring Maximum IOP Reduction

Levobunolol 0.5% provides a mean IOP reduction of 7.2–7.3 mmHg (27.4%) in clinical studies, exceeding the IOP-lowering efficacy of both betaxolol and carteolol [1]. For preclinical or clinical research programs where maximizing IOP reduction is the primary endpoint, levobunolol offers demonstrated superiority over the cardioselective alternative betaxolol and the ISA-possessing alternative carteolol [2].

Ocular Pharmacokinetic and Metabolism Studies

Levobunolol serves as a unique model compound for investigating ocular drug metabolism due to its biotransformation to the equipotent active metabolite dihydrolevobunolol (DHLB) via non-cytochrome P450 pathways. Recent high-resolution mass spectrometry studies have identified 16 metabolites of levobunolol, including 11 previously unreported metabolites and 6 human ocular-specific metabolites, making it an invaluable probe for studying species-specific ocular metabolism and developing in vitro ocular metabolic models [1].

Comparative Ocular Beta-Blocker Research Requiring High Receptor Affinity Baseline

With Ki values of 0.39 nM (β1) and 0.36 nM (β2) in ocular tissues — the highest among clinically available ophthalmic β-blockers — levobunolol provides a benchmark high-affinity reference compound for radioreceptor binding studies, structure-activity relationship investigations, and comparative pharmacology research evaluating novel β-adrenergic antagonists [1].

Once-Daily Glaucoma Therapy Development and Long-Term IOP Control Studies

The extended duration of action conferred by the active metabolite dihydrolevobunolol, combined with 12-hour trough aqueous humor concentrations exceeding 120× the Ki value, supports levobunolol's utility in once-daily dosing regimens. This property makes it suitable for research programs focused on improving patient adherence through reduced dosing frequency or developing sustained-release ocular formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobunolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.